
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It belongs to the class of dioxetanes, which are cyclic peroxides.
- Dioxetanes are known for their high-energy content and their ability to release energy upon decomposition.
- This compound has applications in chemiluminescence, where it serves as a light-emitting reagent.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: C6H5NO2C(CH3)3
.Métodos De Preparación
- The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
- The reaction conditions typically involve mild temperatures and an inert atmosphere.
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
- This compound can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the parent amine.
Substitution: The pyridinyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and the substituents present.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chemiluminescent reagent in analytical assays.
Biology: Employed in bioluminescence studies and as a probe for detecting reactive oxygen species.
Industry: Used in luminescent materials and sensors.
Mecanismo De Acción
- Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
- This energy can be harnessed for chemiluminescence or other applications.
- Molecular targets and pathways involved depend on the specific context of use.
Comparación Con Compuestos Similares
- Similar compounds include other dioxetanes and pyridinyl derivatives, but none share this exact structure.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: is unique due to its specific combination of a dioxetane ring and a pyridinyl group.
Remember, this compound’s fascinating properties lie in its ability to emit light upon decomposition, making it a valuable tool in various scientific fields.
Propiedades
Número CAS |
109123-66-2 |
|---|---|
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |
Clave InChI |
OVVGTARUYORAIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


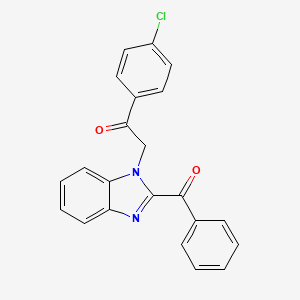

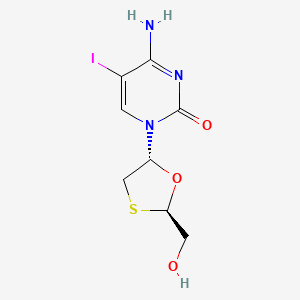
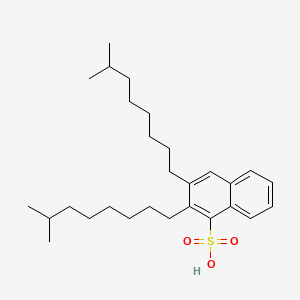
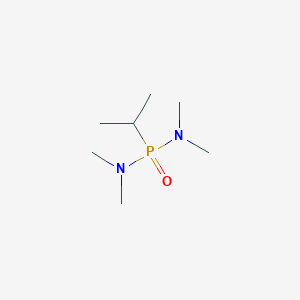
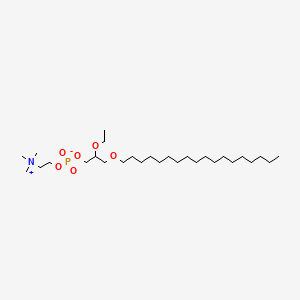
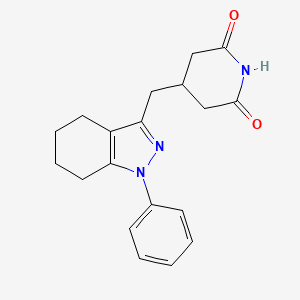
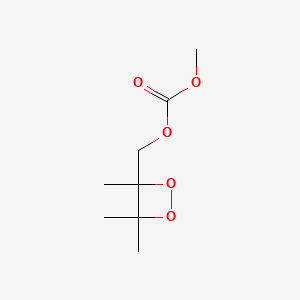
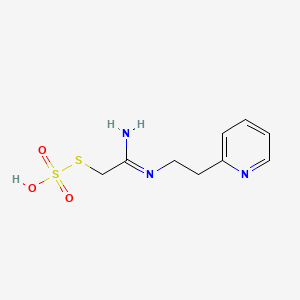
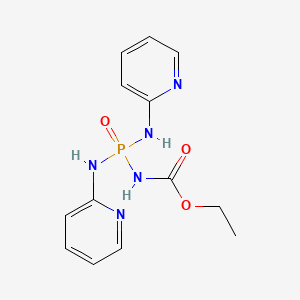

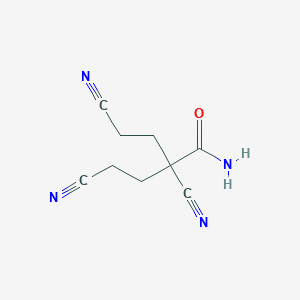
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)

